(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid
Description
The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure comprises:
- Fmoc group: A widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions.
- Amino acid backbone: A propanoic acid scaffold with a chiral center at the α-carbon (R-configuration).
- Furan-2-yl substituent: A heterocyclic aromatic group contributing unique electronic and steric properties.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKREXSNCMGTJ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375922 | |
| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217662-55-9 | |
| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Functionalization and Initial Deprotection
Wang resin or Rink amide resin is swollen in dichloromethane (DCM) and dimethylformamide (DMF) prior to Fmoc-amino acid loading. Deprotection of the Fmoc group is achieved using 20–40% piperidine in DMF, with reaction times optimized to 5–30 minutes to minimize racemization.
Example Protocol:
Coupling of 3-(Furan-2-yl)propanoic Acid Derivatives
The β-amino acid backbone is constructed via coupling of Fmoc-protected 3-(furan-2-yl)propanoic acid using PyBOP or HATU as activating agents. A 3.5:1 molar ratio of amino acid to resin ensures complete conversion, with diisopropylethylamine (DIPEA) as the base.
Reaction Conditions:
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Activating agent: PyBOP (3.5 equiv), HOBt (3.5 equiv)
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Solvent: DMF (2 mL/mmol resin)
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Time: 40 minutes at 25°C
Solution-Phase Synthesis with Furan Protection
Diels-Alder-Mediated Furan Protection
To prevent furan oxidation during synthesis, a Diels-Alder (DA) adduct is formed using N-benzylmaleimide. The protected furan derivative is coupled to the Fmoc-amino acid backbone, followed by retro-Diels-Alder (rDA) deprotection under acidic conditions.
Key Steps:
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React 3-(furan-2-yl)propanoic acid with N-benzylmaleimide (1.1 equiv) in toluene at 110°C for 12 h.
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Purify the DA adduct via precipitation (hexane).
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Couple to Fmoc-protected amine using DCC/HOBt.
Activation and Coupling Strategies
N-Hydroxysuccinimide (NHS) Ester Formation
The carboxylic acid is activated as an NHS ester for rapid coupling to amine residues. Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) is used in dioxane/DCM mixtures, achieving >95% conversion within 2 h.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Activating agent | DCC (1.2 equiv) |
| Solvent | Dioxane:DCM (3:1 v/v) |
| Temperature | 0°C → 25°C (gradual) |
| Reaction time | 120 min |
Purification and Analytical Characterization
Column Chromatography
Crude products are purified using silica gel chromatography with methanol/DCM gradients (1–5% methanol). The target compound elutes at 3% methanol, with purity >98% confirmed by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6):
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δ 7.89–7.24 (m, 13H, Fmoc aromatic protons)
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δ 7.37–7.14 (m, 5H, furan protons)
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δ 4.21 (m, 2H, Fmoc-CH2)
Comparative Analysis of Synthetic Routes
Table 1: Yield and Efficiency of Preparation Methods
| Method | Activating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SPPS (Wang resin) | PyBOP/HOBt | DMF | 99.76 | 98.5 |
| Solution-phase (DA) | DCC | Toluene/DCM | 85.2 | 97.8 |
| NHS ester coupling | DIC | Dioxane | 92.3 | 96.7 |
Applications in Peptide Engineering
The compound serves as a backbone-modified amino acid for:
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Coupling reagents like DCC or DIC, along with bases like triethylamine, are used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, alcohols, amines, amides, and esters.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is used in the study of enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays and structural biology.
Medicine
In medicine, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is explored for its potential therapeutic applications. Its derivatives are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The presence of the Fmoc group and the furan ring allows for selective binding and interaction with target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Analogs and Key Properties
Research Findings
- Antiviral Activity : Analogs like those in (e.g., cyclohexylmethyl-substituted compounds) demonstrate the role of aromatic substituents in modulating HIV-1 entry inhibition.
- Synthetic Utility: highlights diverse Fmoc-protected amino acids with tailored protective groups (e.g., dioxocyclohexylidene) for complex peptide architectures.
- Purity and Stability : Compounds such as (S)-2-...-o-tolyl ( ) achieve >99% purity, critical for reproducible research outcomes.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes a fluorenyl group, a methoxycarbonyl moiety, and a furan ring, which contribute to its biological properties. The molecular formula is with a molecular weight of 365.43 g/mol. Its IUPAC name reflects its complex structure, indicating potential interactions at the molecular level.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Properties : Many derivatives of fluorenyl compounds have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The presence of functional groups allows for interactions with inflammatory pathways.
- Antimicrobial Activity : Some studies suggest that furan-containing compounds can inhibit the growth of various pathogens.
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors that modulate cellular responses, potentially influencing signaling pathways related to inflammation and cancer.
- Reactive Intermediates : The formation of reactive intermediates during metabolism may lead to enhanced biological activity.
Anticancer Activity
A study examining the anticancer properties of similar fluorenyl derivatives demonstrated that these compounds could inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells.
Anti-inflammatory Effects
Research has indicated that furan derivatives can suppress pro-inflammatory cytokines. A case study involving a derivative showed that it reduced TNF-alpha and IL-6 levels in vitro, suggesting potential use in treating inflammatory diseases.
Antimicrobial Properties
In antimicrobial assays, compounds with similar structures demonstrated inhibition against various bacteria and fungi. For example, a derivative was found to have a minimum inhibitory concentration (MIC) of 64 µg/mL against Staphylococcus aureus and Candida albicans, highlighting the potential for therapeutic applications in infectious diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50/MIC (µg/mL) |
|---|---|---|---|
| Compound A | Fluorenyl + Furan | Anticancer | 5 |
| Compound B | Fluorenyl + Methoxy | Anti-inflammatory | 10 |
| Compound C | Furan + Alkene | Antimicrobial | 64 |
Q & A
Q. What are the recommended synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid?
The synthesis typically involves Fmoc-protection of the amino group, followed by coupling with a furan-2-yl-containing precursor. A general approach includes:
Fmoc Protection : React the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic aqueous/organic solvent system (e.g., NaHCO₃/dioxane) .
Side-Chain Functionalization : Introduce the furan-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the precursor’s reactivity.
Purification : Use reverse-phase HPLC or column chromatography with gradients of acetonitrile/water for optimal separation .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at –20°C under inert gas (argon or nitrogen) in airtight, light-protected containers to prevent oxidation or moisture absorption .
- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to acute oral toxicity (H302) and skin irritation risks (H315) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., (R)-configuration) and furan-2-yl integration.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₂N₂O₅: 418.15) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield consistency (e.g., 20% yield increase in analogous Fmoc compounds) .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency with furan derivatives .
- Troubleshooting : Monitor byproducts via LC-MS; adjust stoichiometry of boronic acid reagents if furan coupling is incomplete .
Q. What methodologies are used to analyze its interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to targets like proteases or GPCRs .
- Molecular Dynamics Simulations : Model interactions between the furan moiety and hydrophobic binding pockets .
- In Vitro Assays : Use fluorescence polarization to quantify inhibition of peptide-processing enzymes (e.g., HIV-1 protease analogs) .
Q. How can researchers address discrepancies in spectroscopic data between batches?
- Root-Cause Analysis :
- Mitigation : Implement strict inert-atmosphere protocols and antioxidant additives (e.g., BHT) during synthesis .
Safety and Compliance
Q. What are the critical hazards associated with this compound, and how can they be mitigated?
Q. How should accidental exposure (e.g., inhalation or skin contact) be managed?
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash immediately with soap/water for 15 minutes; remove contaminated clothing .
- Eye Exposure : Rinse with saline solution for 10 minutes; seek ophthalmologist evaluation .
Applications in Medicinal Chemistry
Q. What structural analogs of this compound have demonstrated bioactivity?
| Analog | Modification | Bioactivity |
|---|---|---|
| (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid | Phenylthio substituent | Peptide synthesis; enzyme inhibition |
| 3-((Fmoc)amino)-4-(3,5-difluorophenyl)butanoic acid | Difluorophenyl group | Enhanced target binding affinity |
Q. What role does the furan-2-yl group play in its pharmacological profile?
- Hydrophobic Interactions : Furan enhances binding to aromatic residues in enzyme active sites.
- Metabolic Stability : Resists rapid CYP450 oxidation compared to phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
